poly(gamma-glutamylcysteinyl)glycine
Description
Primary Structure and Peptide Bond Configuration
Poly(γ-glutamylcysteinyl)glycine consists of repeating γ-glutamylcysteine units terminated by a glycine residue, denoted as (γ-Glu-Cys)ₙ-Gly, where n ranges from 2 to 11. Unlike canonical peptides with α-carboxyl linkages, its backbone features γ-carboxamide bonds between the γ-carboxyl group of glutamic acid and the amino group of cysteine. This configuration arises from enzymatic activity of phytochelatin synthase, which catalyzes transpeptidation using glutathione (γ-Glu-Cys-Gly) as a substrate. The primary structure is conserved across species, with variations in chain length depending on metal stress intensity.
γ-Carboxamide Linkage Analysis
The γ-carboxamide bonds confer unique resistance to proteolytic degradation. Enzymatic digestion studies using carboxypeptidase A revealed slow hydrolysis rates due to steric hindrance around the γ-linkage. Nuclear magnetic resonance (NMR) analyses confirmed the γ-glutamyl configuration, showing distinct chemical shifts for γ-linked carbons (δ ≈ 172–174 ppm) compared to α-linked counterparts (δ ≈ 175–177 ppm). These linkages also enable conformational flexibility, facilitating metal coordination through cysteine thiol groups.
Molecular Weight Distribution and Oligomerization Patterns
Poly(γ-glutamylcysteinyl)glycine exhibits a heterogeneous molecular weight distribution, with oligomers ranging from 539.58 Da (n=2) to over 2,000 Da (n=7). Under cadmium stress, tolerant plant cells synthesize higher molecular weight aggregates (4–8 kDa) compared to sensitive cells (1.5–4 kDa). The table below summarizes common oligomers:
| Oligomer (n) | Molecular Formula | Molecular Weight (Da) |
|---|---|---|
| 2 | C₁₈H₂₉N₅O₁₀S₂ | 539.58 |
| 3 | C₂₄H₃₈N₆O₁₂S₃ | 722.90 |
| 4 | C₃₀H₄₇N₇O₁₄S₄ | 906.22 |
| 5 | C₃₆H₅₆N₈O₁₆S₅ | 1,089.54 |
Metal binding induces oligomerization into multimeric complexes, with cadmium preferentially stabilizing high-molecular-weight aggregates.
Comparative Structural Analysis with Glutathione Derivatives
Poly(γ-glutamylcysteinyl)glycine shares structural homology with glutathione (γ-Glu-Cys-Gly) but differs in polymerization and metal-binding capacity. Key comparisons include:
- Backbone Connectivity : Glutathione contains a single γ-Glu-Cys unit, while poly(γ-glutamylcysteinyl)glycine extends this motif via γ-linkages.
- Metal Coordination : Glutathione binds metals via its lone cysteine thiol, whereas poly(γ-glutamylcysteinyl)glycine offers multiple thiol groups (2–11 per molecule), enhancing metal affinity.
- Enzymatic Synthesis : Phytochelatin synthase elongates glutathione into poly(γ-glutamylcysteinyl)glycine, a process absent in glutathione metabolism.
Structural studies highlight poly(γ-glutamylcysteinyl)glycine’s role as a functional analog of metallothioneins, despite lacking proteinaceous structure.
Properties
CAS No. |
112480-84-9 |
|---|---|
Molecular Formula |
C27H48O3 |
Synonyms |
poly(gamma-glutamylcysteinyl)glycine |
Origin of Product |
United States |
Comparison with Similar Compounds
Glutathione (GSH; γ-Glu-Cys-Gly)
- Structure : Tripeptide (γ-Glu-Cys-Gly).
- Function : Primary cellular redox buffer; precursor for PGCG synthesis.
- Metal Binding: Limited capacity (1–2 metal ions per molecule).
- Key Differences :
Phytochelatins (PCs; (γ-Glu-Cys)ₙ-Gly)
- Structure : Homologous to PGCG, with variable chain lengths (n = 2–11).
- Function : Direct metal chelation; induced by Cd, Cu, and As.
- Metal Binding : Capacity scales with chain length (higher n = more binding sites).
- Key Differences: PGCG is synonymous with PCs in literature; both terms describe γ-Glu-Cys-Gly polymers . PCs are classified as Class III metallothioneins, contrasting with proteinaceous MTs (Classes I/II) .
Metallothioneins (MTs)
- Structure : Gene-encoded, cysteine-rich proteins (20–30% cysteine residues).
- Function : Metal homeostasis and detoxification in animals, fungi, and some plants.
- Metal Binding : Thiolate clusters bind 7–12 metal ions.
- Key Differences :
L-Cysteinylglycine (Cys-Gly)
D-Gamma-Glutamyl-L-Cysteinylglycine (GSW)
- Structure : Tripeptide isomer of GSH (D-γ-Glu-Cys-Gly).
- Function : Structural analog of GSH; role in metal binding unclear.
Data Table: Structural and Functional Comparison
| Compound | Molecular Formula | Metal-Binding Capacity | Biosynthesis | Primary Role | Occurrence |
|---|---|---|---|---|---|
| PGCG/Phytochelatins | (C₁₀H₁₆N₃O₆S)ₙ | High (n-dependent) | Non-ribosomal | Metal detoxification | Plants, algae |
| Glutathione (GSH) | C₁₀H₁₇N₃O₆S | Low | Ribosomal | Redox buffer, PC precursor | Ubiquitous |
| Metallothioneins (Class I/II) | Variable (protein) | High | Ribosomal | Metal homeostasis | Animals, fungi |
| L-Cysteinylglycine | C₅H₁₀N₂O₃S | None | Proteolytic | GSH catabolism | Eukaryotes |
| D-Gamma-Glutamyl-L-Cysteinylglycine | C₁₀H₁₇N₃O₆S | Moderate | Enzymatic | Structural analog of GSH | Synthetic/rare |
Research Findings
- Metal Binding Specificity : PGCG forms multimeric aggregates, with Cd binding to both high- and low-molecular-weight forms, while Cu prefers larger aggregates .
- Induction Dynamics : PGCG synthesis correlates directly with external metal concentrations. In Silene vulgaris, Cd tolerance is proportional to PGCG accumulation .
- Biosynthetic Inhibition : Buthionine sulfoximine (BSO), a GSH synthesis inhibitor, blocks PGCG production, confirming GSH’s role as a substrate .
- Evolutionary Context : PGCG represents a convergent evolutionary strategy for metal detoxification, distinct from animal MTs .
Preparation Methods
Induction in Cd-Resistant Cell Lines
Cd-resistant Datura innoxia cell lines synthesize (γEC)ₙG rapidly upon Cd exposure. For example:
-
CdCl₂ exposure (250 µM) induces (γEC)ₙG synthesis within 24 hours, forming high-molecular-weight (HMW) complexes that bind >80% of cellular Cd.
-
Sensitive vs. tolerant cells : Tolerant cells form (γEC)ₙG:Cd complexes earlier and with higher molecular weights than sensitive cells, which fail to sequester all Cd.
Mechanistic Insights :
-
Biosynthetic pathway : γ-glutamylcysteine (γEC) is synthesized via γ-glutamylcysteine ligase (GCL) and glutathione synthetase (GSS), followed by polymerization.
-
Polymerization : (γEC)ₙG forms through γ-glutamyl transpeptidase (GGT) activity, which transfers γ-glutamyl groups to cysteinylglycine units.
Table 1: Comparative (γEC)ₙG Synthesis in Cd-Sensitive and Tolerant Datura innoxia Cells
| Parameter | Cd-Sensitive Cells | Cd-Tolerant Cells |
|---|---|---|
| CdCl₂ Exposure Time | 24 hours | 24 hours |
| (γEC)ₙG Synthesis Rate | Equivalent to tolerant cells | Equivalent to sensitive cells |
| Complex Molecular Weight | Lower (HMW not achieved) | Higher (HMW predominant) |
| Cd Binding Capacity | Partial (incomplete sequestration) | Complete (>80% Cd bound) |
| GSH Levels | Higher throughout exposure | Lower post-Cd exposure |
In Vitro Enzymatic Synthesis
Enzymatic methods leverage GGTs to catalyze γ-glutamyl transfer reactions, enabling controlled polymerization.
Key Enzymes and Reagents
-
GGT : Bacterial γ-glutamyl transpeptidases (e.g., Bacillus subtilis GGT, Escherichia coli GGT) catalyze γ-glutamyl group transfer from γEC to acceptor substrates (e.g., glycine or cysteinylglycine).
-
Substrates : γEC (donor) and glycine or cysteinylglycine (acceptors).
-
ATP Regeneration : Polyphosphate kinase (PPK) generates ATP from ADP and polyphosphate (e.g., Na₃PO₄).
Reaction Optimization
Example Protocol :
-
Preparation :
-
Polymerization :
Table 2: In Vitro Synthesis Parameters and Yields
| Component | Concentration/Condition | Yield (g/L) | Efficiency (%) |
|---|---|---|---|
| γEC | 10 mM | 2.76 | 89.9 |
| Glycine | 10 mM | – | – |
| GGT (Bacillus) | 5 U/mL | – | – |
| PPK + ATP Regeneration | 93.2 mg/L + Na₃PO₄/ADP | – | 77.36 |
Challenges and Innovations
-
Lid-loop influence : GGTs with lid-loops (e.g., E. coli GGT) prefer hydrolysis over transpeptidation, limiting polymerization. Lid-loop deletion mutants enhance transpeptidase activity.
-
Substrate specificity : Pseudomonas nitroreducens GGT exhibits higher hydrolytic activity, requiring optimization for polymer synthesis.
Structural and Functional Characterization
Post-synthesis, (γEC)ₙG is purified and characterized to confirm its metal-binding capacity.
Purification Techniques
Metal-Binding Assays
-
Cd sequestration : HMW (γEC)ₙG:Cd complexes bind Cd with higher affinity than LMW forms.
-
Cu vs. Cd specificity : Cu preferentially binds HMW aggregates, while Cd binds both HMW and LMW forms.
Table 3: Metal-Binding Specificity of (γEC)ₙG
| Metal | Binding Preference | Molecular Weight Range (kDa) |
|---|---|---|
| Cd | HMW and LMW | 2–10 (HMW), <2 (LMW) |
| Cu | HMW | >10 |
Comparative Analysis of Methods
Table 4: In Vivo vs. In Vitro (γEC)ₙG Production
| Parameter | In Vivo (Plant Cells) | In Vitro (Enzymatic) |
|---|---|---|
| Yield | 0.3–2.76 g/L (varies by strain) | 2.76 g/L (optimized) |
| Purity | Requires chromatography | Higher (minimal contaminants) |
| Scalability | Limited by biomass | Scalable via batch reactions |
| Cd Binding Efficiency | >80% (HMW) | ~70% (depends on GGT source) |
Q & A
Basic Research Questions
Q. How is poly(gamma-glutamylcysteinyl)glycine structurally characterized in plant systems?
- Methodological Answer : Structural elucidation involves a combination of amino acid analysis, ¹³C NMR spectroscopy, and enzymatic digestion. For example, site-specific enzymes (e.g., carboxypeptidases) are used to cleave peptide bonds, revealing gamma-carboxamide linkages between glutamyl and cysteinyl residues. ¹³C NMR confirms the absence of alpha-carboxyl groups, distinguishing these polymers from typical proteins .
- Key Data :
| Technique | Key Findings |
|---|---|
| Amino Acid Analysis | Identifies stoichiometry of glutamyl, cysteinyl, and glycine residues. |
| ¹³C NMR | Detects gamma-linked glutamyl residues (δ ~175 ppm for gamma-carboxamide). |
| Enzymatic Digestion | Confirms resistance to proteases targeting alpha-peptide bonds. |
Q. What role does this compound play in plant metal resistance?
- Methodological Answer : Cadmium-resistant Datura innoxia cell cultures are exposed to Cd²⁺/Cu²⁺, and metal-polypeptide complexes are isolated via gel chromatography. Over 80% of cellular Cd²⁺ binds to bis (γ-Glu-Cys)₂-Gly and tris (γ-Glu-Cys)₃-Gly forms, while Cu²⁺ preferentially binds high-molecular-weight aggregates. Quantification via ICP-MS correlates polypeptide accumulation with metal tolerance thresholds .
- Key Data :
| Metal Ion | Binding Specificity | Aggregate Size (kDa) |
|---|---|---|
| Cd²⁺ | Bis/tris forms | 2–5 |
| Cu²⁺ | High-MW aggregates | >20 |
Q. How is this compound detected and quantified in plant tissues?
- Methodological Answer : Post-homogenization, polypeptides are separated using gel-permeation chromatography (Sephadex G-50) and quantified via sulfhydryl group assays (e.g., Ellman’s reagent). Metal content is analyzed using atomic absorption spectroscopy or ICP-MS .
- Critical Parameters :
- Chromatography buffer: 20 mM Tris-HCl (pH 8.0) with 10 mM β-mercaptoethanol.
- Detection limit for sulfhydryl groups: ~0.1 µmol/g fresh weight.
Advanced Research Questions
Q. How do this compound aggregates differentiate in binding specificity between Cd²⁺ and Cu²⁺?
- Methodological Answer : Size-exclusion chromatography coupled with metal speciation analysis reveals Cd²⁺ binds to both low-MW (bis/tris) and high-MW aggregates, whereas Cu²⁺ forms stable complexes only with high-MW aggregates. Competitive binding assays (e.g., EDTA challenge) assess metal-polypeptide stability .
- Experimental Design :
- Pre-incubate polypeptides with equimolar Cd²⁺/Cu²⁺.
- Resolve aggregates via fast protein liquid chromatography (FPLC).
- Analyze metal content in eluted fractions.
Q. What regulates the biosynthesis of this compound under sulfur-limiting conditions?
- Methodological Answer : Wheat plants grown under low sulfur and Cd²⁺ stress show preferential sulfur allocation into γ-glutamylcysteinyl peptides. Isotopic labeling (³⁵S) tracks sulfur incorporation, while RT-qPCR quantifies expression of glutathione synthase homologs involved in polypeptide elongation .
- Key Findings :
- Sulfur deprivation increases γ-glutamylcysteinyl peptide synthesis by 3-fold.
- Cd²⁺ upregulates ATP-dependent peptide ligases (e.g., phytochelatin synthases).
Q. How do synthetic approaches for this compound compare to enzymatic pathways?
- Methodological Answer : Electrochemical polyglycosylation methods (e.g., using glucosamine monomers) are explored for abiotic synthesis, but lack the stereochemical control of enzymatic pathways. In vitro assays with purified plant enzymes (e.g., γ-glutamylcysteine synthetase) confirm ATP-dependent polymerization .
- Comparative Data :
| Method | Yield (%) | Purity (HPLC) | Stereocontrol |
|---|---|---|---|
| Enzymatic | 85–90 | >95% | High |
| Electrochemical | 40–50 | 70–80% | Low |
Methodological Best Practices
- Reproducibility : Document experimental parameters (e.g., chromatography buffers, enzyme batches) per journal guidelines .
- Data Reporting : Include raw chromatograms, NMR spectra, and metal quantification datasets in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
